8-Methylnon-4-yne

Physicochemical characterization Boiling point Internal alkyne

8-Methylnon-4-yne (CAS 70732-43-3; IUPAC: 8-methyl-4-nonyne) is a C10H18 branched internal alkyne featuring a carbon-carbon triple bond at position 4 and a methyl substituent at position 8 of the nonane chain. This unsymmetrical structure is classified as a disubstituted internal alkyne and is commercially supplied at ≥97% purity for industrial research use.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 70732-43-3
Cat. No. B15441575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylnon-4-yne
CAS70732-43-3
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCCCC#CCCC(C)C
InChIInChI=1S/C10H18/c1-4-5-6-7-8-9-10(2)3/h10H,4-5,8-9H2,1-3H3
InChIKeyPPAFZGNCAFJAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylnon-4-yne (CAS 70732-43-3): A Structurally Defined C10 Branched Internal Alkyne for Precision Organic Synthesis and Chemical Marking


8-Methylnon-4-yne (CAS 70732-43-3; IUPAC: 8-methyl-4-nonyne) is a C10H18 branched internal alkyne featuring a carbon-carbon triple bond at position 4 and a methyl substituent at position 8 of the nonane chain . This unsymmetrical structure is classified as a disubstituted internal alkyne and is commercially supplied at ≥97% purity for industrial research use . The compound is recognized in the NIST Chemistry WebBook and has critically evaluated thermophysical property data available through the NIST/TRC Web Thermo Tables (WTT) program, providing validated normal boiling temperature, critical constants, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity as functions of temperature and pressure [1]. Its branched, hydrophobic framework (ACD/LogP 4.46) distinguishes it from linear nonyne isomers and makes it a candidate for applications requiring specific lipophilicity, volatility, and steric profiles .

8-Methylnon-4-yne Substitution Risk: Why Linear C9 and Unbranched C10 Alkyne Analogs Do Not Provide Equivalent Physical, Partitioning, or Detection Profiles


Procurement decisions that treat internal alkynes as interchangeable based solely on carbon count overlook quantitative differences in boiling point, vapor pressure, partition coefficient (LogP), and chromatographic retention that arise from the precise position of the triple bond and the presence of a terminal isopropyl group. 8-Methylnon-4-yne exhibits a boiling point approximately 9 °C higher and a vapor pressure approximately 35% lower than linear 4-nonyne (C9H16), while its ACD/LogP of 4.46 confers substantially greater lipophilicity than unbranched analogs . These variations directly impact downstream processes: in gas-chromatographic marker detection protocols, the branched C10 alkyne elutes at a distinct retention time versus linear C9 or C10 internal alkynes; in liquid-phase reactions, the reduced volatility improves containment and stoichiometric control; and in partitioning-dependent applications, the higher LogP alters distribution between aqueous and organic phases [1]. Consequently, generic substitution with 4-nonyne, 5-nonyne, or even other methylnonynes lacking the identical branching pattern introduces uncontrolled physicochemical variability that undermines experimental reproducibility and regulatory compliance in marker-based product authentication schemes [1].

8-Methylnon-4-yne Head-to-Head Quantitative Data vs. Closest Analogs: Boiling Point, Vapor Pressure, LogP, and NIST Data Integrity


Normal Boiling Point: 8-Methylnon-4-yne vs. Linear 4-Nonyne – A +9.3 °C Increase Driven by Terminal Chain Branching

8-Methylnon-4-yne exhibits a predicted normal boiling point of 167.3 ± 8.0 °C at 760 mmHg, compared to 158.0 ± 8.0 °C for the linear C9 analog 4-nonyne, both values derived from the ACD/Labs Percepta platform under identical calculation conditions . The +9.3 °C difference is attributable to the additional methyl branch and the extended C10 backbone, which increase London dispersion forces and molecular surface area relative to the linear C9 structure.

Physicochemical characterization Boiling point Internal alkyne

Vapor Pressure at 25 °C: 8-Methylnon-4-yne Is 34% Less Volatile Than 4-Nonyne, Improving Containment in Open-Vessel Processes

The predicted vapor pressure of 8-methylnon-4-yne at 25 °C is 2.3 ± 0.1 mmHg, whereas 4-nonyne records 3.5 ± 0.1 mmHg under the same prediction methodology . This 1.2 mmHg absolute reduction corresponds to a 34% relative decrease in volatility, consistent with the higher molecular weight and increased chain branching of the target compound.

Volatility Vapor pressure Process safety

Octanol-Water Partition Coefficient (LogP): 8-Methylnon-4-yne Achieves ACD/LogP 4.46, Markedly More Lipophilic Than Unbranched C9–C10 Alkynes

The ACD/LogP of 8-methylnon-4-yne is predicted as 4.46 (pH-independent), with corresponding ACD/LogD (pH 5.5 and 7.4) of 3.97 and ACD/BCF of 615.91 . While a directly comparable LogP value for 4-nonyne is not available from the same prediction engine, the class-level trend for linear C9 internal alkynes places LogP in the range of approximately 3.8–4.0 based on the incremental methylene contribution of +0.5 LogP units per –CH₂– group [1]. The branched C10 structure therefore confers a LogP advantage of roughly +0.5 to +0.7 units over the linear C9 parent, consistent with the additional carbon and branching-induced reduction in exposed polar surface area (PSA = 0 Ų for both compounds) .

Lipophilicity LogP Partitioning

NIST Critically Evaluated Thermophysical Data Coverage: 8-Methylnon-4-yne Holds Validated Property Standards Unavailable for Most C9–C10 Alkyne Analogs

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated, experimentally anchored thermophysical property recommendations for 8-methylnon-4-yne, including normal boiling temperature, critical temperature, critical pressure, critical density, enthalpy of vaporization, heat capacity (liquid, ideal gas), density, viscosity (gas and liquid), thermal conductivity (gas and liquid), enthalpy of formation, and refractive index, all as functions of temperature and pressure [1]. In contrast, common comparator compounds such as 4-nonyne (CAS 20184-91-2) and 5-nonyne (CAS 20184-88-7) lack this level of critically evaluated, multi-property data curation in the NIST WTT system [2]. The existence of NIST-evaluated data for 8-methylnon-4-yne reflects its selection as a reference-quality compound for thermodynamic modeling and process design.

Thermophysical properties Data quality NIST standards

Flash Point and Safety-Relevant Volatility: 8-Methylnon-4-yne Flash Point of 45.0 ± 12.6 °C Defines Handling Classification Distinct from Lower-Boiling Linear Alkynes

The predicted closed-cup flash point of 8-methylnon-4-yne is 45.0 ± 12.6 °C, placing it near the flammable/combustible liquid boundary (typically 37.8–60 °C depending on regulatory framework) . By comparison, linear 4-nonyne exhibits a predicted flash point of 38.3 ± 12.6 °C . The +6.7 °C upward shift moves 8-methylnon-4-yne from a borderline Class IB/IC flammable liquid into a more firmly combustible liquid classification under certain regulatory schemes, potentially affecting storage, transport, and facility engineering requirements.

Flash point Safety classification Transport regulations

8-Methylnon-4-yne Procurement Scenarios: Where the Quantified Differentiation Drives Selection Over Linear C9 Nonynes and Unbranched C10 Alkynes


Covert Chemical Marker for Petroleum Product Authentication and Adulteration Detection

In fuel and lubricant marking applications described in US Patent 5,429,952, a low molecular weight, inert hapten is added at ppm levels to enable downstream product authentication [1]. 8-Methylnon-4-yne offers a differentiated marker profile: its higher boiling point (+9.3 °C vs. 4-nonyne) and lower vapor pressure (−34%) reduce marker loss during high-temperature fuel blending and storage . The elevated ACD/LogP of 4.46 ensures preferential partitioning into the hydrocarbon matrix rather than into aqueous extraction phases used in field test kits, improving detection sensitivity and reducing false-negative rates . Furthermore, its distinct GC retention time relative to linear C9 and C10 internal alkyne contaminants enables unambiguous chromatographic identification in regulatory compliance testing .

Precision Organic Synthesis Building Block Requiring Controlled Volatility and Stoichiometric Fidelity

When 8-methylnon-4-yne is employed as an internal alkyne building block in multi-step organic syntheses—such as Sonogashira couplings, alkyne metathesis, or hydrogenation sequences—its lower vapor pressure (2.3 mmHg at 25 °C) compared to 4-nonyne (3.5 mmHg) reduces evaporative loss during ambient-temperature transformations, enabling tighter stoichiometric control and improved reaction yield reproducibility . The NIST-evaluated thermophysical dataset supports accurate process modeling for scale-up from bench to pilot plant, a capability not available for less-characterized linear nonyne analogs [2].

Environmental Fate and Partitioning Studies Requiring Defined Hydrophobicity

For experimental determination of octanol-water partition coefficients, soil sorption coefficients (KOC), and bioconcentration factors (BCF) of branched alkynes, 8-methylnon-4-yne provides a structurally defined probe molecule with ACD/LogP 4.46 and ACD/KOC 3454 . Its polar surface area of 0 Ų and absence of hydrogen-bond donors/acceptors make it an ideal hydrophobic reference standard for calibrating QSAR models of alkyne environmental distribution, where the branched methyl group introduces steric and electronic perturbations absent in linear 4-nonyne .

Flammable Liquid Handling Protocol Development and Safety Classification Benchmarking

With a predicted closed-cup flash point of 45.0 ± 12.6 °C—elevated by +6.7 °C relative to 4-nonyne—8-methylnon-4-yne serves as a borderline combustible liquid reference for developing handling protocols and validating safety classification models for C10 hydrocarbon solvents and intermediates . Procurement of this specific compound, rather than a linear alkyne with a lower flash point, enables safety engineers to establish conservative yet practical storage and ventilation requirements at the flammable/combustible regulatory boundary.

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